3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride
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Overview
Description
3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride is an organic compound that features a bromophenoxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride typically involves the reaction of 4-bromophenol with an appropriate alkylating agent to introduce the propan-1-amine moiety. This is followed by methylation of the amine group and subsequent conversion to the hydrochloride salt. Common reagents used in these reactions include alkyl halides, methylating agents, and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
Scientific Research Applications
3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can enhance binding affinity, while the amine moiety may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenoxy)pyrrolidine hydrochloride
- 3-(4-Bromophenoxy)methylpiperidine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride offers unique structural features that can influence its reactivity and binding properties. The presence of the N-methylpropan-1-amine moiety provides distinct steric and electronic characteristics, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARCKPZPJWULI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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